In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of[1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of[1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid
Executive Summary
In contemporary drug discovery, the piperazine ring is an indispensable pharmacophore, heavily featured in FDA-approved therapeutics ranging from kinase inhibitors (e.g., Avapritinib) to central nervous system modulators (e.g., Vortioxetine and Brexpiprazole)[1]. However, the high basicity and metabolic liability of standard piperazines often necessitate structural rigidification and electronic modulation.
[1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid (CAS: 1033600-34-8) emerges as a highly specialized, versatile building block designed to address these challenges[2]. By incorporating an endocyclic carbonyl (piperazinone), a reactive acetic acid linker, and a highly specific 2,4-dimethoxybenzyl (DMB) protecting group, this molecule serves as a premier peptidomimetic scaffold. This whitepaper provides an authoritative analysis of its physicochemical properties, structural reactivity, and field-proven synthetic protocols.
Physicochemical Profiling
Understanding the fundamental physical and chemical properties of this building block is critical for optimizing reaction conditions, predicting solubility, and designing downstream purification workflows.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | [1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid |
| Synonyms | 2-(1-(2,4-Dimethoxybenzyl)-3-oxopiperazin-2-yl)acetic acid; BAS 11820067 |
| CAS Registry Number | 1033600-34-8[2] |
| Molecular Formula | C15H20N2O5[2] |
| Molecular Weight | 308.33 g/mol [2] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted)[2] |
| Boiling Point | 556.0 ± 50.0 °C (Predicted)[2] |
| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 5 (Carbonyls, methoxy oxygens, tertiary amine) |
| Physical State | Solid powder (Standard ambient temperature and pressure) |
Structural Analysis & Reactivity
The strategic design of[1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid can be divided into three distinct functional domains, each dictating specific chemical behaviors.
-
The Acetic Acid Side Chain (C2 Position): This moiety provides a weakly acidic handle (estimated pKa ~4.5) that serves as the primary site for derivatization. It is primed for amide coupling or esterification, allowing the scaffold to be seamlessly integrated into larger peptide sequences or small-molecule libraries.
-
The Piperazin-3-one Core: Unlike standard piperazines which are highly basic (pKa ~9–10), the introduction of the oxo group at the 3-position significantly reduces the basicity of the adjacent nitrogen via amide resonance. This conformational restriction makes the ring an excellent peptidomimetic, frequently utilized to mimic β -turns in peptide drug discovery while improving metabolic stability against oxidative enzymes[1].
-
The 2,4-Dimethoxybenzyl (DMB) Group (N1 Position): The two methoxy groups strongly donate electron density into the aromatic ring via resonance. This hyper-activates the benzylic position, making the DMB group highly susceptible to acid-catalyzed cleavage. It acts as a robust protecting group that shields the N1 position during side-chain modifications, yet can be cleanly removed under globally acidic conditions (e.g., Trifluoroacetic acid)[3].
Diagram 1: Structural mapping and reactivity domains of the piperazinone building block.
Synthetic Methodologies & Experimental Protocols
As a Senior Application Scientist, I emphasize that successful utilization of this building block requires strict control over reaction kinetics and carbocation management. Below are field-proven, self-validating protocols for its two primary applications.
Protocol A: HATU-Mediated Amide Coupling
Objective: Form a stable amide bond at the C2 acetic acid side chain while preserving the integrity of the piperazinone core. Causality & Logic: HATU is selected over traditional carbodiimides (e.g., EDC/HOBt) because the uronium-based coupling agent rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This rapid kinetic profile minimizes the risk of base-catalyzed epimerization at the potentially labile C2 chiral center of the piperazinone ring. N,N-Diisopropylethylamine (DIPEA) is used as it provides the necessary basic environment without acting as a competing nucleophile.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 equivalent of[1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration) under an inert nitrogen atmosphere.
-
Base Addition: Add 3.0 equivalents of DIPEA. Stir for 5 minutes at room temperature.
-
Activation: Add 1.2 equivalents of HATU. Stir the mixture for 10 minutes to ensure complete formation of the active ester.
-
Coupling: Add 1.1 equivalents of the target primary or secondary amine.
-
Self-Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 309 [M+H]+) and the appearance of the target product mass validates successful coupling.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4 , and concentrate in vacuo.
Protocol B: Global Acidolytic Cleavage of the DMB Group
Objective: Remove the 2,4-dimethoxybenzyl protecting group to reveal the secondary amine for subsequent diversification. Causality & Logic: The DMB group is cleaved using Trifluoroacetic acid (TFA). Because the resulting 2,4-dimethoxybenzyl carbocation is highly stable and fiercely reactive, it will readily re-alkylate the newly freed piperazine nitrogen or other electron-rich aromatic rings in your target molecule. To prevent this, Triisopropylsilane (TIPS) is added as a hydride donor. TIPS irreversibly quenches the carbocation, converting it into inert 2,4-dimethoxytoluene.
Step-by-Step Workflow:
-
Preparation: Dissolve the DMB-protected intermediate in Dichloromethane (DCM) to achieve a 0.2 M solution.
-
Scavenger Addition: Add 5% (v/v) TIPS and 5% (v/v) Anisole to the solution. Stir for 5 minutes.
-
Acidification: Slowly add an equal volume of neat TFA to the mixture (final solvent ratio: 45% DCM / 45% TFA / 10% Scavengers).
-
Cleavage: Stir the reaction at 40 °C for 2–4 hours. DMB cleavage can be kinetically slower than standard Trityl or Boc removal, necessitating mild heating.
-
Concentration: Once LC-MS confirms complete deprotection, concentrate the mixture under a stream of nitrogen to remove excess TFA.
-
Self-Validation (Purification): Dropwise add the concentrated oil into 10 volumes of ice-cold diethyl ether. The target unprotected piperazinone will precipitate as a solid TFA salt, while the lipophilic scavenged byproducts (2,4-dimethoxytoluene) remain highly soluble in the ether supernatant. Centrifuge and decant the ether to yield the pure product.
Diagram 2: Step-by-step synthetic workflow from activation to final deprotection.
Applications in Drug Discovery
The integration of piperazine derivatives into drug discovery pipelines has accelerated significantly. Between 2011 and 2023, numerous FDA-approved drugs have leveraged the piperazine core to modulate physicochemical properties and target binding[1]. By utilizing[1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid, researchers can synthesize highly complex, sterically constrained analogs of these drugs[3]. The oxo-modification specifically lowers the pKa of the molecule, which is a proven strategy to increase blood-brain barrier (BBB) penetrance and reduce hERG channel liability—two critical parameters in modern neuropharmacology and oncology.
References
- GuideChem. "1033600-34-8 - BAS 11820067 - Properties". GuideChem Database.
- MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023". Molecules.
- BLD Pharm. "1383146-20-0 | (R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one". BLD Pharm Catalog.
